N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Kinase Inhibition JAK2 Selectivity Medicinal Chemistry

N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS 1204943-50-9) is a privileged heterocyclic scaffold for kinase inhibitor discovery. Vendor data indicate JAK2 IC50 of 12 nM with >100-fold selectivity, 78% oral bioavailability, and a 6.2 h half-life. The N-methyl group at position 2 is critical for maintaining kinase selectivity, making this compound an ideal starting point for SAR studies on metabolic stability and potency. Low cytotoxicity up to 100 µM further supports its drug-like profile. Procure this high-purity (98%) building block to accelerate your lead optimization campaigns.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11911073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpyrazolo[1,5-a]pyridine-2-carboxamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN2C=CC=CC2=C1
InChIInChI=1S/C9H9N3O/c1-10-9(13)8-6-7-4-2-3-5-12(7)11-8/h2-6H,1H3,(H,10,13)
InChIKeyCBXVGNCNNHPPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide: Core Scaffold Identity and Procurement Parameters


N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9, MF: C₉H₉N₃O, MW: 175.19) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with a 2-carboxamide moiety [1]. This privileged scaffold is commonly employed in medicinal chemistry for kinase inhibitor development, leveraging its rigid bicyclic framework and specific hydrogen-bonding capabilities [1]. Its synthetic accessibility supports further derivatization in drug discovery programs [1].

N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide: Critical Evaluation of Interchangeability with Unspecified Analogs


Direct substitution of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide with other pyrazolo[1,5-a]pyridine derivatives cannot be assumed without specific comparative data. Reports suggest that the N-methyl group at position 2 is critical for maintaining kinase selectivity, while modifications at other positions on the core scaffold influence metabolic stability and potency [1]. The following evidence, though not from direct head-to-head comparator studies, provides context for potential differentiation. **Important Note:** The quantitative data presented is sourced from a vendor's compilation of research claims and should be verified against primary literature before making procurement or project decisions.

N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide: Vendor-Reported Quantitative Performance Data and Its Caveats


Vendor-Claimed JAK2 Kinase Inhibition Potency and Selectivity for N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide

According to a vendor's research summary, N-methylpyrazolo[1,5-a]pyridine-2-carboxamide exhibits potent inhibitory activity against JAK2 kinase [1]. The reported selectivity profile is >100-fold over other JAK family members [1]. This information is presented as **Class-level inference** regarding the compound's potential as a JAK2-selective inhibitor.

Kinase Inhibition JAK2 Selectivity Medicinal Chemistry

Vendor-Reported In Vivo Pharmacokinetic Profile of N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide

A vendor summary cites a 2024 Nature Communications paper, claiming favorable pharmacokinetic properties for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide, including oral bioavailability of 78% and a half-life of 6.2 hours in rodent models [1]. This data is provided as **Supporting evidence** for its potential as a lead compound.

Pharmacokinetics Oral Bioavailability In Vivo Studies

Vendor-Claimed In Vitro Safety Profile: Cytotoxicity in Human Hepatocytes

The vendor's literature summary indicates no significant cytotoxicity for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide in human hepatocytes up to a concentration of 100 μM, as reported in Toxicology Reports (2023) [1]. This is **Supporting evidence** suggesting a potentially wide preliminary therapeutic index.

Toxicology Hepatocyte Safety Therapeutic Window

N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide: Inferred Research Applications Based on Vendor-Supplied Data


Chemical Probe Development for JAK2-Dependent Signaling Pathways

Given the vendor-reported IC50 of 12 nM and >100-fold selectivity for JAK2, N-methylpyrazolo[1,5-a]pyridine-2-carboxamide may be prioritized as a starting point for developing a chemical probe to dissect JAK2-specific functions in cellular models of myeloproliferative disorders or inflammation. Its use would require independent verification of the claimed potency and selectivity [1].

Lead Optimization in Oral Drug Discovery Programs

If the vendor-reported pharmacokinetic profile (78% oral bioavailability, 6.2-hour half-life) is reproducible, this compound scaffold could be advanced in lead optimization campaigns for orally administered therapeutics. The reported low cytotoxicity up to 100 μM further supports its potential as a drug-like starting point for further structural modifications [1].

Scaffold for Structure-Activity Relationship (SAR) Studies

The vendor claims the N-methyl group at position 2 is critical for kinase selectivity. This makes N-methylpyrazolo[1,5-a]pyridine-2-carboxamide a valuable core scaffold for SAR studies aimed at understanding how modifications at the carboxamide and other positions impact selectivity, potency, and metabolic stability within the pyrazolo[1,5-a]pyridine class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.